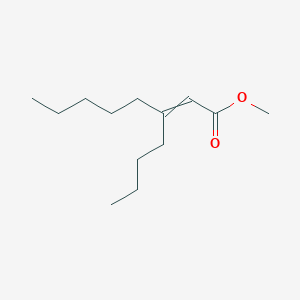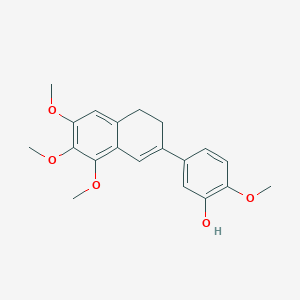
2-Methoxy-5-(6,7,8-trimethoxy-3,4-dihydronaphthalen-2-yl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methoxy-5-(6,7,8-trimethoxy-3,4-dihydronaphthalen-2-yl)phenol is a complex organic compound characterized by its unique structure, which includes a methoxy group and a trimethoxy-substituted dihydronaphthalene moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-5-(6,7,8-trimethoxy-3,4-dihydronaphthalen-2-yl)phenol typically involves multiple steps, starting from commercially available precursors. One common method involves the methylation of a phenolic compound followed by a series of condensation reactions to introduce the dihydronaphthalene moiety. The reaction conditions often require the use of strong bases, such as sodium hydroxide, and organic solvents like methanol or ethanol. The final product is usually purified through recrystallization or chromatography techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate green chemistry principles, such as the use of environmentally friendly solvents and catalysts, to minimize waste and reduce environmental impact.
化学反応の分析
Types of Reactions
2-Methoxy-5-(6,7,8-trimethoxy-3,4-dihydronaphthalen-2-yl)phenol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce more saturated hydrocarbons. Substitution reactions can result in a wide range of derivatives with different functional groups.
科学的研究の応用
Chemistry: Used as a building block for synthesizing more complex molecules and materials.
Biology: Investigated for its potential biological activities, including anti-cancer and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
作用機序
The mechanism of action of 2-Methoxy-5-(6,7,8-trimethoxy-3,4-dihydronaphthalen-2-yl)phenol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 2-Methoxy-5-(6,7,8-trimethoxy-3,4-dihydronaphthalen-1-yl)phenol
- 3,4,5-Trimethoxyphenol
- 2-Methoxy-4-(7-methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)phenol
Uniqueness
2-Methoxy-5-(6,7,8-trimethoxy-3,4-dihydronaphthalen-2-yl)phenol stands out due to its specific substitution pattern and the presence of both methoxy and trimethoxy groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
特性
CAS番号 |
917592-03-1 |
|---|---|
分子式 |
C20H22O5 |
分子量 |
342.4 g/mol |
IUPAC名 |
2-methoxy-5-(6,7,8-trimethoxy-3,4-dihydronaphthalen-2-yl)phenol |
InChI |
InChI=1S/C20H22O5/c1-22-17-8-7-13(10-16(17)21)12-5-6-14-11-18(23-2)20(25-4)19(24-3)15(14)9-12/h7-11,21H,5-6H2,1-4H3 |
InChIキー |
YUSMMZGMQTZADX-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)C2=CC3=C(C(=C(C=C3CC2)OC)OC)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2,4-Dihydroxyphenyl)[4-(dodecyloxy)-2-hydroxyphenyl]methanone](/img/structure/B14195893.png)
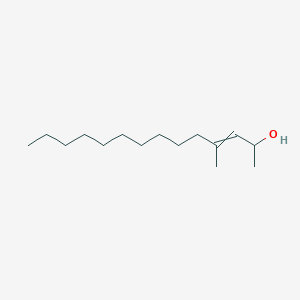
![4-[5-(2-Hydroxyethyl)-1,2-oxazol-3-yl]benzoic acid](/img/structure/B14195928.png)
![1,1',1''-{Methanetriyltris[(4,1-phenylene)oxy]}tris(4-nitrobenzene)](/img/structure/B14195931.png)
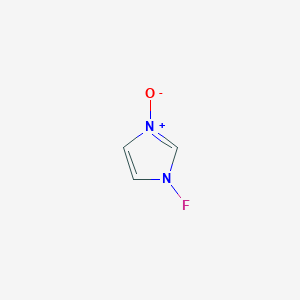
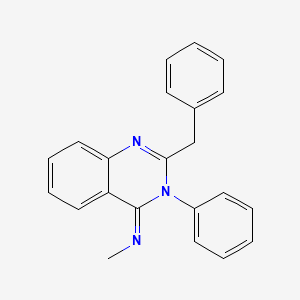
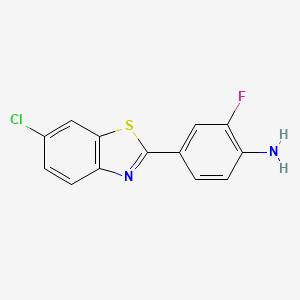
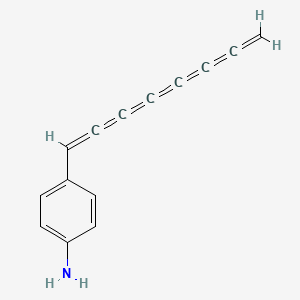
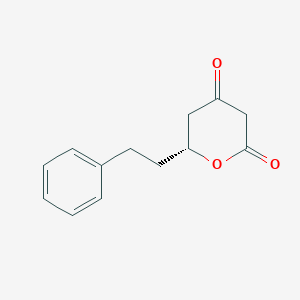
![4-[1-Amino-3-oxo-3-(piperidin-1-yl)propyl]-N-(pyridin-4-yl)benzamide](/img/structure/B14195969.png)

![4-Iodo-N-(4-iodophenyl)-N-[4-(octyloxy)phenyl]aniline](/img/structure/B14195972.png)
